![molecular formula C20H24N2O2 B13934055 1,4-Dibenzyl-[1,4]diazepane-6-carboxylic acid](/img/structure/B13934055.png)
1,4-Dibenzyl-[1,4]diazepane-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dibenzyl-[1,4]diazepane-6-carboxylic acid is a chemical compound with the molecular formula C20H24N2O2 and a molecular weight of 324.42 g/mol It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dibenzyl-[1,4]diazepane-6-carboxylic acid can be achieved through several methods. One efficient synthetic route involves the carbonylative Sonogashira reaction followed by aza-Michael addition cyclocondensation . This method uses iodobenzene and terminal alkynes as starting materials, with a palladium catalyst to facilitate the carbonylative coupling. The key intermediate, 1,3-ynone, undergoes cyclocondensation in the presence of Cp2TiCl2, m-phthalic acid, and ethanol under mild reaction conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions
1,4-Dibenzyl-[1,4]diazepane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1,4-Dibenzyl-[1,4]diazepane-6-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 1,4-dibenzyl-[1,4]diazepane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism of action.
相似化合物的比较
Similar Compounds
1,4-Diazepane: A simpler analog of 1,4-dibenzyl-[1,4]diazepane-6-carboxylic acid, lacking the benzyl and carboxylic acid groups.
1,4-Benzodiazepine: A related compound with a benzene ring fused to the diazepane ring, commonly used in pharmaceuticals.
1-Benzylazetidine-3-carboxylic acid: Another similar compound with a different ring structure and functional groups.
Uniqueness
This compound is unique due to its specific structural features, including the presence of benzyl groups and a carboxylic acid moiety
属性
分子式 |
C20H24N2O2 |
|---|---|
分子量 |
324.4 g/mol |
IUPAC 名称 |
1,4-dibenzyl-1,4-diazepane-6-carboxylic acid |
InChI |
InChI=1S/C20H24N2O2/c23-20(24)19-15-21(13-17-7-3-1-4-8-17)11-12-22(16-19)14-18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,23,24) |
InChI 键 |
JYQFYLNTFJXEIF-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC(CN1CC2=CC=CC=C2)C(=O)O)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


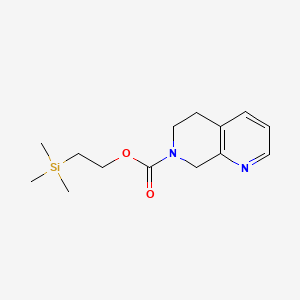
![2-ethyl-8-methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13933976.png)
![N-{3-[(2,5-dimethoxyphenyl)amino]quinoxalin-2-yl}-4-methoxybenzenesulfonamide](/img/structure/B13933977.png)
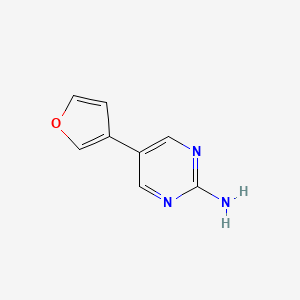
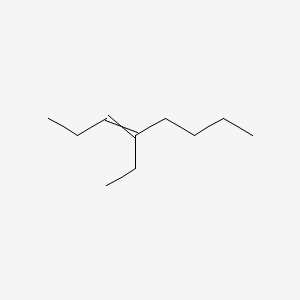

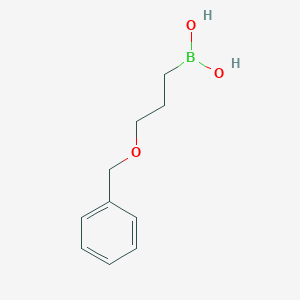
![2,3-dihydro-3,3-dimethylFuro[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13933993.png)
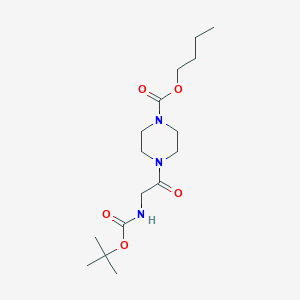
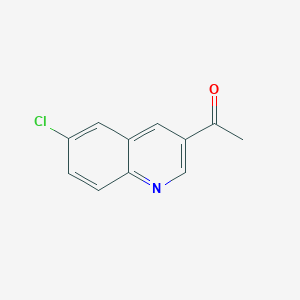
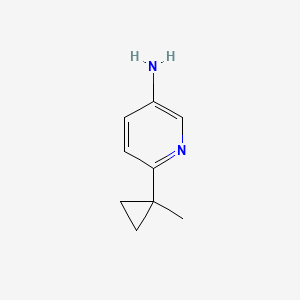
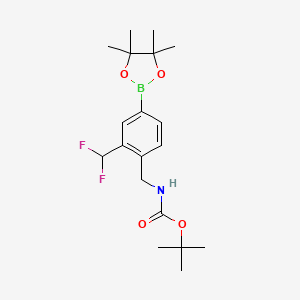

![1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B13934045.png)
